

# Perzebertinib (ZN-A-1041): A Technical Overview of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Perzebertinib |           |
| Cat. No.:            | B12377167     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Perzebertinib** (also known as ZN-A-1041) is an investigational, orally bioavailable, central nervous system (CNS)-penetrant tyrosine kinase inhibitor (TKI) that selectively targets the human epidermal growth factor receptor 2 (HER2).[1][2] Early-phase clinical trials are evaluating its potential in treating patients with HER2-positive advanced solid tumors, with a particular focus on those with brain metastases. This document provides a comprehensive summary of the available data on **Perzebertinib**'s mechanism of action, clinical trial protocols, and preliminary efficacy and safety results.

#### **Mechanism of Action**

**Perzebertinib** functions as a HER2 antagonist.[2] In preclinical studies, it has demonstrated inhibitory activity against HER2 with an IC50 of 9.5 nM in BT474 cells. It also shows some activity against wild-type epidermal growth factor receptor (EGFR), but at a much higher concentration (IC50 of 12  $\mu$ M in H838 cells).[3]

The HER2 signaling cascade is a critical pathway in the pathogenesis of several cancers. Upon homo- or heterodimerization, the HER2 receptor undergoes autophosphorylation, initiating downstream signaling through two primary pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the RAS/mitogen-activated protein kinase (MAPK) pathway. These



pathways are integral to cell proliferation, survival, and differentiation. By inhibiting HER2, **Perzebertinib** aims to disrupt these oncogenic signals.



Click to download full resolution via product page

Diagram 1: Perzebertinib's Inhibition of the HER2 Signaling Pathway

### **Early-Phase Clinical Trial Program**

**Perzebertinib** is being investigated in a series of multicenter, open-label, phase 1 clinical trials. The primary objectives of these studies are to evaluate the safety, tolerability, and pharmacokinetics of **Perzebertinib** as a monotherapy and in combination with other agents, as well as to determine the recommended phase 2 dose (RP2D).

### **Key Clinical Trials**



| Clinical Trial ID | Title                                                                                                                                                                                                                      | Phase | Status                 |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------|------------------------|
| NCT04487236       | A Phase 1 Clinical Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of ZN-A- 1041 Enteric Capsules as a Single Agent or in Combination in Patients With HER2- Positive Advanced Solid Tumors     | 1     | Completed              |
| NCT05593094       | A Phase 1 Clinical Study to Evaluate the Safety, Tolerability, Pharmacokinetics (PK), and Efficacy of ZN-A-1041 Enteric Capsules as a Single Agent or in Combination in Patients With HER2- Positive Advanced Solid Tumors | 1/2   | Active, not recruiting |

## **Experimental Protocols**

The clinical trial NCT04487236 was designed with three distinct phases to systematically evaluate **Perzebertinib**.[2][3][4]

Phase 1a (Monotherapy Dose Escalation): This phase utilized a "modified 3+3" dose-escalation design. Patients with HER2-positive advanced solid tumors (with or without brain metastases) received escalating doses of **Perzebertinib** as a single agent to determine its safety profile and identify the maximum tolerated dose (MTD).[3][4]

#### Foundational & Exploratory





- Phase 1b (Combination Therapy Dose Escalation): Following the monotherapy phase, a
  "traditional 3+3" dose-escalation design was employed.[3][4] In this phase, patients with
  HER2-positive advanced breast cancer (including those with brain metastases) received
  Perzebertinib in combination with standard-of-care agents, capecitabine and trastuzumab.
  [1][3]
  - Capecitabine: 1000 mg/m² administered twice daily for 14 days, followed by a 7-day rest period.[1]
  - Trastuzumab: An initial loading dose of 8 mg/kg, followed by a maintenance dose of 6 mg/kg administered intravenously every three weeks.[1]
- Phase 1c (Combination Therapy Dose Expansion): This phase enrolled a larger cohort of
  patients with HER2-positive breast cancer with brain metastases to further evaluate the
  safety and efficacy of the combination therapy at the RP2D established in Phase 1b.[1][3]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cancernetwork.com [cancernetwork.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Clinical Trial: NCT04487236 My Cancer Genome [mycancergenome.org]
- To cite this document: BenchChem. [Perzebertinib (ZN-A-1041): A Technical Overview of Early-Phase Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377167#early-phase-clinical-trial-results-for-perzebertinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com